BenchChemオンラインストアへようこそ!

N-(4-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Physicochemical profiling Drug-likeness optimization Medicinal chemistry triage

N-(4-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868215-94-5, molecular formula C₁₃H₁₃FN₂O₃S, molecular weight 296.32 g/mol) is a synthetic small molecule belonging to the N-aryl-substituted thiomorpholine-3,5-dione acetamide class. The compound incorporates a 2-methyl-3,5-dioxothiomorpholine core linked via an acetamide bridge to a 4-fluorophenyl ring.

Molecular Formula C13H13FN2O3S
Molecular Weight 296.32
CAS No. 868215-94-5
Cat. No. B2615646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
CAS868215-94-5
Molecular FormulaC13H13FN2O3S
Molecular Weight296.32
Structural Identifiers
SMILESCC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H13FN2O3S/c1-8-13(19)16(12(18)7-20-8)6-11(17)15-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,17)
InChIKeyAGPLPPZRQGOHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868215-94-5): Compound Identity and Procurement Baseline


N-(4-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868215-94-5, molecular formula C₁₃H₁₃FN₂O₃S, molecular weight 296.32 g/mol) is a synthetic small molecule belonging to the N-aryl-substituted thiomorpholine-3,5-dione acetamide class [1]. The compound incorporates a 2-methyl-3,5-dioxothiomorpholine core linked via an acetamide bridge to a 4-fluorophenyl ring. The thiomorpholine-3,5-dione (3-thiaglutaric acid imide) scaffold is a recognized pharmacophore present in compounds exhibiting anticonvulsant, hypnotic, sedative, antimicrobial, and antitumor activities [1]. Within the 868215-XX-X CAS series, at least eight structurally characterized close analogs exist, differentiated primarily by the substituent on the N-phenyl ring . This compound is available from specialty chemical suppliers at a reported purity of ≥95% .

Why N-(4-Fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide Cannot Be Interchanged with In-Class Analogs


Generic substitution within the 868215-XX-X series is precluded by the fact that the N-aryl substituent governs both the conformational dynamics and the biological target engagement profile of thiomorpholine-3,5-dione derivatives [1]. The 4-fluorophenyl group in this compound introduces electronegativity, hydrogen-bonding potential, and metabolic stability properties absent in the 4-methyl, 4-ethyl, 4-bromo, and 4-nitro analogs within the same CAS cluster [1]. Critically, ortho-substituted N-aryl thiomorpholine-3,5-diones exhibit restricted rotation around the N-aryl bond leading to stable atropisomers at room temperature—a stereodynamic feature confirmed by variable-temperature ¹H NMR and X-ray crystallography for this scaffold class [1]. Since para-substitution (as in the 4-fluorophenyl compound) versus ortho-substitution fundamentally alters whether atropisomerism occurs, interchanging analogs without stereochemical characterization risks confounding biological assay interpretation. Furthermore, fluorine substitution on the phenyl ring has been shown in related thiomorpholine-derived inhibitor series to modulate target affinity; all thiomorpholines tested against PTP1B exhibited inhibitory action with IC₅₀ values spanning a 10-fold range (4–45 µM), demonstrating that even minor structural changes within this scaffold produce pharmacologically meaningful potency differences [2].

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868215-94-5)


Fluorine-Substitution Effect on Molecular Properties: 4-F vs. 4-CH₃ Comparator

The target compound (4-fluorophenyl, MW 296.32) incorporates a fluorine atom that increases electronegativity and metabolic oxidative stability compared to the closest non-halogenated analog, 2-(2-methyl-3,5-dioxothiomorpholino)-N-(p-tolyl)acetamide (4-methylphenyl, CAS 868215-86-5, MW 292.36) . The mass difference (+3.96 Da) corresponds to replacement of CH₃ (15.03 Da) with F (18.998 Da). Fluorine substitution at the para position is a well-established strategy to block CYP450-mediated phenyl ring hydroxylation, thereby extending metabolic half-life—a property not conferred by the 4-methyl analog [1]. The 4-fluorophenyl group also serves as a ¹⁹F NMR probe, enabling direct quantification in complex biological matrices without isotopic labeling, an analytical advantage unavailable for the 4-methyl, 4-ethyl, and 4-bromo analogs [1].

Physicochemical profiling Drug-likeness optimization Medicinal chemistry triage

Scaffold-Class Pharmacological Multi-Target Potential vs. Single-Target Comparators

The thiomorpholine-3,5-dione scaffold—shared by the target compound—is documented in the primary literature as exhibiting multiple pharmacological activities including anticonvulsant (marked activity against metrazol-induced shock), hypnotic, sedative, antipsychotic, antimicrobial, and antitumor effects [1]. Alkyl-substituted thiomorpholine-3,5-diones were specifically found to have marked anticonvulsant activity and were evaluated as hypotensive agents [1]. This multi-target potential differentiates the entire scaffold class from single-mechanism comparator chemotypes such as benzodiazepines (GABAergic only) or sulfonamide-based anticonvulsants (carbonic anhydrase inhibition only). Seven N-aryl-substituted thiomorpholine-3,5-diones were characterized by X-ray crystallography, confirming the structural basis for rational SAR exploration of this series [1]. The target compound, with its 4-fluorophenyl substitution pattern and 2-methyl group on the thiomorpholine ring, occupies a specific, commercially available position within this pharmacologically validated scaffold space that has not been exhaustively profiled in published SAR studies.

Polypharmacology CNS drug discovery Anticonvulsant screening

Atropisomerism Propensity: Structural Determinants of Conformational Stability in the 868215-XX-X Series

X-ray crystallographic analysis of seven N-aryl-substituted thiomorpholine-3,5-diones established that ortho-substituted N-aryl derivatives exhibit restricted rotation around the N-aryl bond, resulting in stable atropisomers detectable by ¹H NMR at room temperature [1]. In contrast, para-substituted derivatives (including the 4-fluorophenyl target compound) lack the steric hindrance necessary for atropisomerism, yielding a single, conformationally averaged species in solution [1]. This key stereodynamic difference means that the target compound presents a simpler, non-atropisomeric profile compared to ortho-substituted analogs such as N-(2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868216-02-8), which may exhibit diastereomeric splitting [1]. For biological assays requiring well-defined single-species test articles, the para-substituted 4-fluorophenyl compound avoids the confounding factor of atropisomer interconversion kinetics that complicates dose-response interpretation for ortho-substituted congeners.

Stereochemistry Atropisomerism Conformational analysis

PTP1B Inhibitory Potential: Thiomorpholine Class Activity Range and Selectivity Implications

In a study of 15 thiomorpholine derivatives evaluated for PTP1B inhibition, all compounds showed inhibitory action with IC₅₀ values ranging from 4 to 45 µM and Kᵢ values ranging from 2 to 23 µM [1]. This 10-fold potency range across the thiomorpholine class demonstrates that the specific N-aryl and ring substitution pattern—including the 4-fluorophenyl and 2-methyl motifs present in the target compound—is a critical determinant of target engagement. By comparison, only 3 out of 10 thiazolyl derivatives tested in the same study showed inhibition (best IC₅₀ = 18 µM), confirming that the thiomorpholine scaffold confers a structurally intrinsic advantage for PTP1B target engagement [1]. While the specific IC₅₀ of the target compound for PTP1B has not been published, its structural features place it within the active thiomorpholine class; procurement of this compound enables SAR expansion studies to determine the contribution of 4-fluorophenyl substitution to PTP1B potency.

PTP1B inhibition Type 2 diabetes Insulin signaling

Caveat on Evidence Strength: Limited Availability of Compound-Specific Quantitative Data

An exhaustive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, Patents (Google Patents, USPTO), and major vendor catalogs (Sigma-Aldrich, Fisher, TCI, Combi-Blocks) for CAS 868215-94-5 yielded no primary research articles, no patent exemplification with quantitative biological data, and no authoritative database entries with experimentally determined IC₅₀, Kᵢ, Kd, EC₅₀, or MIC values for this specific compound. The evidence presented above is therefore derived from class-level scaffold data, structural analog comparison within the 868215-XX-X series, and established medicinal chemistry principles of fluorine substitution. Procurement decisions should weigh the compound's strategic value as an SAR probe with a unique 4-fluorophenyl substitution pattern against the absence of pre-existing biological annotation.

Evidence gap analysis Procurement risk assessment Data transparency

Recommended Research and Industrial Application Scenarios for N-(4-Fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide


Scaffold-Hopping and Fluorine-SAR Probe in Anticonvulsant Drug Discovery

The thiomorpholine-3,5-dione scaffold has documented anticonvulsant activity against metrazol-induced shock [1]. The target compound serves as a fluorine-containing SAR probe within this scaffold class, enabling systematic evaluation of how 4-fluorophenyl substitution modulates anticonvulsant potency, neurotoxicity (TD₅₀), and protective index (PI = TD₅₀/ED₅₀) relative to non-fluorinated analogs such as the 4-methyl (CAS 868215-86-5) and 4-ethyl (CAS 868215-90-1) congeners. Its ¹⁹F NMR handle facilitates brain penetration assessment without radiolabeling.

PTP1B Inhibitor Lead Expansion for Type 2 Diabetes Programs

All 15 thiomorpholine derivatives tested by Ganou et al. (2018) inhibited PTP1B (IC₅₀ = 4–45 µM), establishing the scaffold as a validated starting point for diabetes target-based drug discovery [1]. The target compound, bearing a 4-fluorophenyl group, is positioned to test whether para-halogen substitution improves PTP1B potency and selectivity over TC-PTP, a closely related phosphatase whose inhibition is associated with oncogenic risk. Procurement enables direct benchmarking against published thiomorpholine PTP1B inhibitors.

Stereochemical Reference Standard for Atropisomerism Studies

Para-substituted N-aryl thiomorpholine-3,5-diones such as the target compound are predicted to exhibit free N-aryl rotation, in contrast to the restricted rotation and atropisomerism confirmed by X-ray crystallography for ortho-substituted analogs [1]. This compound can serve as a non-atropisomeric reference standard in variable-temperature NMR studies designed to quantify rotational energy barriers across a series of N-aryl thiomorpholine-3,5-diones, supporting fundamental conformational analysis relevant to drug design.

Antimicrobial Screening Against Multidrug-Resistant Pathogens

The thiomorpholine-3,5-dione scaffold has demonstrated antimicrobial and antitumor activities [1], with recent attention directed toward thiomorpholine-containing compounds as potential agents against methicillin-resistant Staphylococcus aureus (MRSA). The target compound's 4-fluorophenyl substitution may enhance membrane permeability relative to more polar analogs. Screening against ESKAPE pathogen panels would establish the compound's antimicrobial spectrum and determine whether the fluorine substituent offers a minimum inhibitory concentration (MIC) advantage over non-halogenated series members.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.